1-(噻吩-2-基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)环戊烷羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H21F3N4OS and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
潜在的c-Met激酶抑制剂
与该化合物结构相似的三唑并嘧啶衍生物已被研究为潜在的c-Met激酶抑制剂 . 这些抑制剂可用于治疗各种类型的癌症,因为它们会干扰促进细胞生长和存活的信号通路 .
抗肿瘤活性
该化合物在对各种癌细胞系表现出优异的抗肿瘤活性方面显示出潜力 . 这包括A549、MCF-7和HeLa癌细胞系 .
DNA嵌入活性
与“1-(噻吩-2-基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)环戊烷羧酰胺”相似的化合物已被设计和合成,用于其DNA嵌入活性 . 这些化合物可以与DNA相互作用并抑制其功能,这在癌症治疗中可能有用 .
二肽基肽酶IV (DPP-IV)抑制剂
三唑并嘧啶衍生物也被评估为二肽基肽酶IV (DPP-IV)的抑制剂 . DPP-IV抑制剂用于治疗2型糖尿病,因为它们可以延长肠降血糖素激素的作用,而肠降血糖素激素会刺激血糖水平下降 .
分子对接研究
已进行分子对接研究以调查拟议化合物与DNA活性位点的结合模式 . 这可以为这些化合物如何与生物靶标相互作用提供有价值的见解 .
计算机辅助药物发现 (ADMET) 分析
针对这些化合物创建了计算机辅助药物发现 (ADMET) 分析 (吸收、分布、代谢、排泄和毒性) 分析 . 这些分析可以预测化合物在体内的行为,这在药物开发中至关重要 .
生物活性
The compound 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex molecular entity that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound's structure can be described by the following molecular formula:
This structure features a thiophene ring and a trifluoromethylated triazole derivative, which are known to influence biological activity.
Synthesis
The synthesis of the compound has been reported through various methodologies. A typical synthetic route involves the coupling of thiophene derivatives with triazole compounds via standard organic reactions such as amination and cyclization. The efficiency of these reactions can significantly affect yield and purity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to the one discussed. For instance, mercapto-substituted 1,2,4-triazoles have shown promising cytotoxic activity against various cancer cell lines including MCF-7 (human breast cancer) and Bel-7402 (human liver cancer) cells. These compounds exhibit IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 (μM) |
---|---|---|
1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide | MCF-7 | TBD |
Mercapto-substituted Triazoles | MCF-7 | < 10 |
Cisplatin | MCF-7 | 15 |
The proposed mechanism of action for this class of compounds includes inhibition of key cellular pathways involved in cancer proliferation. Molecular docking studies suggest that these compounds may inhibit tyrosine kinases such as CDK2 . This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study reported that the compound demonstrated significant inhibition of cell growth in MCF-7 cells compared to untreated controls. The results indicated a dose-dependent response.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggested favorable absorption characteristics with moderate plasma half-life. These findings are crucial for determining the therapeutic window and dosage regimens.
- Toxicology : Toxicological assessments revealed that while the compound exhibited promising anticancer activity, it also showed some level of cytotoxicity in non-cancerous cell lines at higher concentrations . This necessitates further investigation into its selectivity and safety profile.
属性
IUPAC Name |
1-thiophen-2-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c19-18(20,21)12-5-8-25-14(10-12)23-24-15(25)11-22-16(26)17(6-1-2-7-17)13-4-3-9-27-13/h3-4,9,12H,1-2,5-8,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPUBSSJTVIAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。